molecular formula C16H16ClN3O2 B7805336 6-methoxy-N-(4-methoxyphenyl)quinazolin-4-amine;hydrochloride CAS No. 670275-75-9

6-methoxy-N-(4-methoxyphenyl)quinazolin-4-amine;hydrochloride

Cat. No.: B7805336
CAS No.: 670275-75-9
M. Wt: 317.77 g/mol
InChI Key: AVKFOWUSTVWZQN-UHFFFAOYSA-N
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Description

6-methoxy-N-(4-methoxyphenyl)quinazolin-4-amine;hydrochloride is a chemical compound with the molecular formula C16H15N3O2·HCl. It is known for its selective antagonistic properties towards metabotropic glutamate receptor 1 (mGlu1), making it a valuable compound in neuropharmacological research .

Mechanism of Action

Target of Action

LY 456236 Hydrochloride is a selective antagonist of mGluR1 (metabotropic glutamate receptor 1) . The mGluR1 is a type of G-protein coupled receptor that plays a crucial role in the central nervous system, mediating excitatory synaptic transmission .

Mode of Action

LY 456236 Hydrochloride interacts with its target, the mGluR1 receptor, by inhibiting its function . This inhibition is achieved by blocking the receptor’s ability to respond to its natural ligand, glutamate . The IC50 value, which is the concentration of the compound required to inhibit 50% of the receptor’s activity, is 143 nM for mGluR1 .

Biochemical Pathways

The primary biochemical pathway affected by LY 456236 Hydrochloride is the glutamatergic signaling pathway. By acting as an antagonist at the mGluR1 receptor, LY 456236 Hydrochloride inhibits the mobilization of intracellular calcium ions (Ca2+) that would normally occur in response to the binding of glutamate to the receptor . This results in a decrease in the downstream signaling events that are typically triggered by increases in intracellular calcium levels .

Pharmacokinetics

It is soluble in dmso, which suggests that it may have good bioavailability .

Result of Action

The inhibition of mGluR1-mediated Ca2+ mobilization by LY 456236 Hydrochloride leads to a reduction in the downstream signaling events that are typically triggered by increases in intracellular calcium levels . This can result in various cellular effects, depending on the specific cell type and the nature of the downstream signaling pathways involved .

Biochemical Analysis

Biochemical Properties

LY 456236 Hydrochloride plays a significant role in biochemical reactions by selectively inhibiting mGluR1 receptors. It has an IC50 value of 143 nM for mGluR1 and shows minimal activity against mGluR5 receptors . This selective inhibition is crucial for reducing hyperalgesic behavior induced by formalin in both mouse and rat models . The compound interacts with the mGluR1 receptor by binding to its allosteric site, thereby preventing the receptor’s activation by endogenous ligands .

Cellular Effects

LY 456236 Hydrochloride exerts various effects on different cell types and cellular processes. In neuronal cells, it inhibits mGluR1-mediated calcium mobilization, which is essential for neurotransmission and synaptic plasticity . This inhibition leads to a reduction in pain perception and neuroinflammation. Additionally, LY 456236 Hydrochloride influences cell signaling pathways by modulating the activity of downstream effectors such as protein kinases and transcription factors, ultimately affecting gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of LY 456236 Hydrochloride involves its binding to the allosteric site of the mGluR1 receptor, which results in the inhibition of receptor activation. This binding prevents the receptor from undergoing conformational changes necessary for signal transduction . Consequently, the downstream signaling pathways, including those involving calcium mobilization and protein kinase activation, are disrupted. This inhibition leads to a decrease in the release of excitatory neurotransmitters and a reduction in neuronal excitability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of LY 456236 Hydrochloride have been observed to change over time. The compound is stable under standard storage conditions and retains its activity for extended periods . Its degradation can occur under extreme conditions, such as high temperatures or prolonged exposure to light. Long-term studies have shown that LY 456236 Hydrochloride maintains its efficacy in reducing hyperalgesia and neuroinflammation in both in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of LY 456236 Hydrochloride vary with different dosages in animal models. At lower doses, the compound effectively reduces hyperalgesia and neuroinflammation without causing significant adverse effects . At higher doses, LY 456236 Hydrochloride can lead to toxic effects, including motor impairment and sedation . These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

LY 456236 Hydrochloride is involved in various metabolic pathways, primarily through its interaction with mGluR1 receptors. The compound is metabolized by liver enzymes, including cytochrome P450 isoforms, which facilitate its biotransformation and elimination . This metabolism can affect the compound’s bioavailability and efficacy, as well as its potential for drug-drug interactions.

Transport and Distribution

Within cells and tissues, LY 456236 Hydrochloride is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with specific transporters and binding proteins that facilitate its uptake and localization within target cells. This distribution is crucial for its therapeutic effects, as it ensures that LY 456236 Hydrochloride reaches its site of action in sufficient concentrations.

Subcellular Localization

LY 456236 Hydrochloride exhibits specific subcellular localization, primarily targeting the plasma membrane where mGluR1 receptors are located . The compound’s activity is influenced by its localization, as it needs to be in proximity to its target receptors to exert its inhibitory effects. Post-translational modifications, such as phosphorylation, can also affect the compound’s localization and function within cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-N-(4-methoxyphenyl)quinazolin-4-amine;hydrochloride typically involves the condensation of 4-methoxyaniline with 6-methoxy-4-chloroquinazoline under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as described above, with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

6-methoxy-N-(4-methoxyphenyl)quinazolin-4-amine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce various alkylated or acylated derivatives .

Scientific Research Applications

6-methoxy-N-(4-methoxyphenyl)quinazolin-4-amine;hydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-methoxy-N-(4-methoxyphenyl)quinazolin-4-amine;hydrochloride is unique due to its selective antagonism towards mGlu1 receptors, which distinguishes it from other quinazoline derivatives that primarily target tyrosine kinases or adrenergic receptors .

Properties

IUPAC Name

6-methoxy-N-(4-methoxyphenyl)quinazolin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2.ClH/c1-20-12-5-3-11(4-6-12)19-16-14-9-13(21-2)7-8-15(14)17-10-18-16;/h3-10H,1-2H3,(H,17,18,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVKFOWUSTVWZQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC=NC3=C2C=C(C=C3)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40432962
Record name LY 456236 HYDROCHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40432962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338736-46-2, 338738-57-1
Record name LY-456236
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0338736462
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LY 456236 HYDROCHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40432962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 338736-46-2
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Record name LY-456236
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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